N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
Description
N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-methoxyphenyl group at position 2 and a carboxamide side chain at position 3.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3/c1-20-8-4-2-7(3-5-8)17-15-10(14-16-17)11(19)13-6-9(12)18/h2-5H,6H2,1H3,(H2,12,18)(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBJYBEYFCQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the tetrazole intermediate with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Amino-Oxoethyl Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-oxoethyl moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the tetrazole ring or the carbonyl group, potentially yielding amine or alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-oxo-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, while reduction could produce N-(2-amino-2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives, including N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, as anticancer agents. The tetrazole moiety is known for its ability to mimic carboxylic acids, which are common in many bioactive compounds. This structural similarity allows tetrazoles to interact with various biological targets, including enzymes and receptors involved in cancer progression. For instance, research has shown that certain tetrazole derivatives exhibit inhibitory activity against specific cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Tetrazoles have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the 4-methoxyphenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert its effects. Studies indicate that derivatives of this compound could serve as promising candidates for developing new antimicrobial agents .
Drug Discovery
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) involving this compound has been pivotal in optimizing its pharmacological properties. By modifying various substituents on the tetrazole ring and the phenyl group, researchers aim to enhance potency and selectivity for specific biological targets. Such modifications can lead to improved efficacy and reduced side effects, making these compounds more suitable for therapeutic use .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simple starting materials. This methodology not only streamlines the synthesis process but also facilitates the generation of diverse libraries of compounds for high-throughput screening in drug discovery efforts. The versatility of MCRs makes them an invaluable tool in modern medicinal chemistry .
Synthetic Intermediate
Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its functional groups can undergo various chemical transformations, allowing it to be utilized in the synthesis of more complex molecules. This property is particularly useful in creating novel compounds with tailored biological activities or physicochemical properties .
- Anticancer Activity Study : A recent study evaluated a series of tetrazole derivatives against human cancer cell lines, revealing that modifications at the phenyl ring significantly influenced cytotoxicity profiles. The compound demonstrated promising IC50 values compared to standard chemotherapeutics .
- Antimicrobial Evaluation : In vitro assays were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition zones, suggesting its potential as a new antimicrobial agent .
- Synthetic Application : Researchers employed this compound as a precursor in synthesizing novel peptidomimetics that exhibit enhanced bioactivity due to their structural resemblance to natural peptides .
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues with Tetrazole/Triazole Cores
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (RN: 866345-84-8)
- Core Structure : 1,2,3-triazole (vs. tetrazole in the target compound).
- Substituents: 4-Methylphenyl group (vs. 4-methoxyphenyl in the target). Thienylmethyl side chain (vs. amino-oxoethyl).
- The methyl group on the phenyl ring may decrease solubility compared to the methoxy group .
Compound from
- Structure: Contains a 4-methoxyphenyl group and a diaminomethylene side chain.
- Activity : IC50 = 0.47 nM against an unspecified enzyme.
- Comparison: The shared 4-methoxyphenyl group suggests that electron-donating substituents on the aromatic ring enhance target affinity. However, the diaminomethylene side chain differs from the amino-oxoethyl group, which may alter binding kinetics .
Carboxamide Derivatives with Therapeutic Relevance
Dasatinib (BMS-354825)
- Core Structure : Thiazole-carboxamide.
- Substituents : Chloro-methylphenyl and hydroxyethyl-piperazinyl groups.
- Activity: Potent dual Src/Abl kinase inhibitor (nanomolar to subnanomolar IC50). Orally active in xenograft models of chronic myelogenous leukemia.
- Comparison : While structurally distinct, the carboxamide group and aromatic substituents highlight the importance of hydrogen-bonding and hydrophobic interactions in kinase inhibition. The methoxy group in the target compound may offer similar solubility advantages as the hydroxyethyl group in Dasatinib .
Formoterol-Related Compounds ()
- Structure : β₂-adrenergic agonists with 4-methoxyphenyl and hydroxyethylamine groups.
- Comparison: Demonstrates the versatility of the 4-methoxyphenyl group in diverse therapeutic contexts (respiratory vs. The methoxy group likely improves membrane permeability .
Activity and Substituent Trends
Key Observations :
Tetrazole vs. Triazole : Tetrazoles generally exhibit higher acidity (pKa ~4.5–6.5), which may enhance ionic interactions compared to triazoles.
4-Methoxy vs. 4-Methyl : Methoxy groups improve solubility and may engage in hydrogen bonding, whereas methyl groups contribute to hydrophobicity.
Amino-Oxoethyl Side Chain: This moiety is unique to the target compound and could mimic natural substrates in enzymatic processes.
Biological Activity
N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.
Overview of the Compound
The compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the 4-methoxyphenyl group enhances its pharmacological properties, making it a candidate for further research in drug development.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Tetrazole Ring : This can be achieved through cyclization reactions involving azides and nitriles under acidic conditions.
- Substitution Reactions : The introduction of the 4-methoxyphenyl group can be accomplished through various substitution methods.
- Final Coupling : The final product is obtained by coupling the tetrazole derivative with an amino acid derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has demonstrated potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . Additionally, its ability to inhibit urease suggests potential applications in treating infections caused by urease-producing pathogens.
Antiviral Activity
While specific antiviral activity for this compound has not been extensively documented, related tetrazole compounds have shown varying degrees of effectiveness against viruses like vaccinia and Rift Valley fever . This suggests a potential avenue for exploring antiviral properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The tetrazole structure may mimic biological substrates, allowing it to bind effectively to active sites on enzymes or receptors. This binding can modulate various biochemical pathways, leading to either inhibition or activation depending on the target .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide | Fluorine atom instead of methoxy | Moderate antibacterial activity |
| N-(2-amino-2-oxoethyl)-2-phenyl-2H-tetrazole-5-carboxamide | Lacks fluorine/methoxy groups | Lower stability and reactivity |
The presence of the 4-methoxyphenyl group in this compound enhances its stability and specificity towards biological targets compared to similar compounds .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study evaluated various tetrazole derivatives for their antibacterial efficacy against multiple strains, finding that modifications significantly influenced activity levels .
- Enzyme Inhibition Research : Another investigation focused on enzyme inhibition, demonstrating that certain tetrazoles effectively inhibited acetylcholinesterase and urease, indicating their potential therapeutic roles .
- Virtual Screening Studies : Recent studies employed virtual screening techniques to identify potential interactions between tetrazole compounds and protein targets, revealing promising candidates for drug development .
Q & A
Q. What are the optimized synthetic routes for N-(2-amino-2-oxoethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Pd-catalyzed cross-coupling reactions using XPhos as a ligand and NaOtBu/Cs₂CO₃ as a base in solvents like 1,4-dioxane or THF. Protecting groups (e.g., tert-butyl(diphenyl)silyl) are critical for stabilizing intermediates. Yields depend on catalyst loading (typically 5–10 mol%), temperature (80–100°C), and reaction time (12–24 hours). Post-synthesis purification involves column chromatography and recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Confirms molecular weight via ESI-MS, with characteristic peaks matching the molecular ion [M+H]⁺.
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- ¹H/¹³C NMR: Assigns proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, tetrazole ring protons at δ 7.5–8.5 ppm) and carbon backbone.
Combined, these techniques validate purity and structural fidelity .
Q. How can researchers ensure analytical purity for regulatory compliance in non-commercial applications?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<0.1%).
- Karl Fischer Titration: Measures residual water content (<0.5%).
- Elemental Analysis: Confirms C, H, N, S composition within ±0.4% of theoretical values.
These methods align with pharmaceutical-grade standards for research applications .
Advanced Research Questions
Q. What are the metabolic pathways of this compound, and how do its metabolites influence pharmacological activity?
Methodological Answer: In vivo studies indicate hepatic metabolism via hydrolysis of the tetrazole ring, producing intermediates like ADR-925, a metal-chelating agent. LC-MS/MS with isotopic labeling tracks metabolites in plasma and urine. Pharmacokinetic parameters (t₁/₂, Cmax) are modeled using non-compartmental analysis. The metabolite’s cardioprotective activity is assessed via in vitro iron-binding assays .
Q. How does structural modification of the acetamide group affect anticancer activity across cell lines?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituting the acetamide’s methoxyphenyl group with morpholine or piperidine enhances cytotoxicity (IC₅₀ < 10 µM in HCT-116 and MCF-7 cells). Dose-response curves (MTT assays) and apoptosis markers (Annexin V/PI staining) validate efficacy. Molecular docking predicts improved binding to topoisomerase IIα with bulkier substituents .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity)?
Methodological Answer:
- Target-Specific Assays: Compare CB2 receptor binding (competitive displacement with [³H]CP-55,940) vs. off-target kinase inhibition (Src/Abl kinase assays).
- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes post-treatment to disentangle signaling pathways.
- Meta-Analysis: Pool data from multiple studies using fixed-effects models to account for variability in cell lines and protocols .
Q. How can solubility challenges in aqueous buffers be addressed during in vitro testing?
Methodological Answer:
Q. What computational tools are recommended for predicting drug-likeness and toxicity?
Methodological Answer:
- ADMET Prediction: SwissADME or ADMETLab 2.0 estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition.
- Toxicity Profiling: ProTox-II predicts hepatotoxicity (Probability: 65%) and mutagenicity (Ames test negative).
- Molecular Dynamics (MD): GROMACS simulations assess stability in lipid bilayers for membrane permeability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
